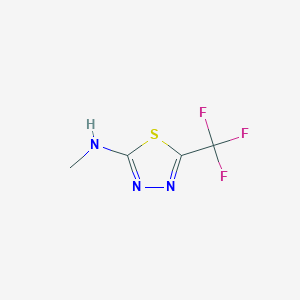

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3S/c1-8-3-10-9-2(11-3)4(5,6)7/h1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAFQFMXQDBEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379524 | |

| Record name | N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729188 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25366-22-7 | |

| Record name | N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25366-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25366-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

History and discovery of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the History, Synthesis, and Significance of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and agrochemical research. We delve into the historical context of its development, rooted in the broader exploration of thiadiazole chemistry and the strategic use of fluorine to enhance molecular properties. This document details the foundational synthetic pathways, including validated protocols for its key precursor, and explores the compound's physicochemical characteristics and broad biological significance. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with rigorous scientific data, offering a complete picture of this important chemical entity.

The Emergence of Fluorinated Heterocycles: A Historical Perspective

The Rise of 1,3,4-Thiadiazoles in Applied Chemistry

The 1,3,4-thiadiazole ring is a pharmacologically vital heterocycle that serves as a scaffold in a wide array of bioactive compounds.[1][2] The exploration of thiadiazole chemistry began in earnest during the mid-twentieth century, revealing a versatile core structure.[3] Derivatives of this ring system have been successfully developed into pharmaceuticals and agrochemicals, including diuretics (acetazolamide), antibacterials (sulfamethizole), and antibiotics (ceftazoloene).[4] The broad spectrum of biological activities associated with the 1,3,4-thiadiazole nucleus—spanning antimicrobial, anti-inflammatory, anticancer, and antitubercular properties—has cemented its importance as a privileged structure in drug discovery.[1][4][5][6]

The Strategic Incorporation of the Trifluoromethyl Group

A significant advancement in heterocyclic chemistry was the incorporation of trifluoromethyl (CF₃) groups into organic molecules.[3] Researchers discovered that this substitution could dramatically alter a compound's biological and chemical profile. The high electronegativity and metabolic stability of the CF₃ group often lead to enhanced pharmacokinetic properties, such as increased lipophilicity for better membrane penetration and improved resistance to metabolic degradation.[3] This strategic fluorination became a key tool for medicinal and agricultural chemists aiming to optimize lead compounds, leading to a surge of interest in fluorine-containing heterocycles.[3]

Contextualizing the Discovery of the 5-(Trifluoromethyl)-1,3,4-thiadiazole Scaffold

The specific development of this compound is a direct result of these two parallel advancements. Its discovery was not a singular event but part of a systematic investigation into the effects of trifluoromethyl substitution on the thiadiazole ring system.[3] Historical patent literature from as early as 1976 describes 2-substituted-5-trifluoromethyl-1,3,4-thiadiazoles with potent fungicidal, bactericidal, and insecticidal properties, highlighting the early recognition of this scaffold's potential in agrochemical applications.[7] The target compound is often utilized as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules.[3]

Synthetic Pathways and Methodologies

The synthesis of this compound is conceptually a two-step process: the formation of the core 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole ring, followed by the selective methylation of the amino group.

Foundational Synthesis of the Core Scaffold: 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

The most common and well-documented method for creating the 2-amino-1,3,4-thiadiazole ring involves the acylation of a thiosemicarbazide with a suitable carboxylic acid (or its derivative), followed by an acid-catalyzed cyclodehydration.[8] In the case of the trifluoromethyl variant, thiosemicarbazide is reacted with a trifluoroacetic acid equivalent.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This protocol is adapted from established literature procedures.[2][9] It represents a self-validating system where the successful formation of the intermediate is a prerequisite for any subsequent steps.

Materials:

-

Thiosemicarbazide

-

1,4-Dioxane (solvent)

-

Trifluoroacetic anhydride (TFAA)

-

Cold water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

Step-by-Step Methodology:

-

Suspension: Suspend thiosemicarbazide (e.g., 14.5 g) in 1,4-dioxane (e.g., 500 ml) in a clean, dry 1 L round-bottom flask.

-

Reagent Addition: While stirring, slowly add trifluoroacetic anhydride (e.g., 66.2 g) to the suspension over a period of approximately 30 minutes. The causality here is critical: slow addition is necessary to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The elevated temperature provides the activation energy needed for the cyclodehydration step, which forms the stable thiadiazole ring.

-

Precipitation: After reflux, cool the reaction mixture. Pour the mixture into cold water (e.g., 100 mL) with stirring. This step quenches the reaction and precipitates the product, which is less soluble in the aqueous mixture.

-

Isolation and Purification: Filter the resulting solid precipitate. Wash the collected solid thoroughly with cold water to remove any remaining solvent and unreacted starting materials.

-

Drying: Dry the purified product, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, in an oven at an appropriate temperature (e.g., 363 K or 90 °C) to yield the final precursor.[2][9]

The N-Methylation Step: Postulated Synthesis of the Target Compound

While specific discovery papers for the N-methyl derivative are not prevalent, its synthesis from the 2-amino precursor follows standard, predictable organic chemistry principles. A common method for methylating a primary amine on a heterocyclic ring is nucleophilic substitution using a methylating agent.

Plausible Methodology:

-

The synthesized 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole would be dissolved in a suitable aprotic polar solvent (e.g., DMF or acetonitrile).

-

A non-nucleophilic base (e.g., sodium hydride or potassium carbonate) would be added to deprotonate the amino group, increasing its nucleophilicity.

-

A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), would then be added to the reaction mixture. The deprotonated nitrogen atom acts as a nucleophile, attacking the methyl group and displacing the leaving group (iodide or sulfate) to form the N-methyl bond.

-

Standard aqueous workup and purification by chromatography or recrystallization would yield the final product, this compound.

Physicochemical Properties and Structural Elucidation

The unique combination of the thiadiazole ring and the trifluoromethyl group imparts distinct properties to the molecule.

Key Physicochemical Characteristics

The properties listed below are crucial for predicting the molecule's behavior in biological systems and for designing experimental conditions.

| Property | Value | Source |

| CAS Number | 25366-22-7 | [10] |

| Molecular Formula | C₄H₄F₃N₃S | Inferred |

| Molecular Weight | 183.16 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| Key Features | Heterocyclic aromatic ring, electron-withdrawing CF₃ group, secondary amine functionality. | Structural Analysis |

Biological Significance and Applications

The biological profile of this compound is best understood by examining the activities of its parent scaffold and closely related analogs.

Overview of the Biological Activity of the 1,3,4-Thiadiazole Class

The 1,3,4-thiadiazole scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a remarkable range of activities.[4] The mechanism of action often involves the thiadiazole ring interacting with the active sites of enzymes.[3] The nitrogen and sulfur atoms can act as hydrogen bond acceptors or donors, facilitating binding to biological targets.

Specific Insights from Trifluoromethyl-Substituted Analogs

The presence of the trifluoromethyl group is known to enhance lipophilicity, which allows the compound to more effectively penetrate biological membranes.[3] Early patents for 5-trifluoromethyl-1,3,4-thiadiazole derivatives specifically claim potent activity as fungicides, bactericides, and insecticides, making this class of compounds highly valuable for crop protection and other agrochemical applications.[7] While specific data for the N-methyl derivative is sparse, it is logical to infer that it shares in this spectrum of activity and may serve as a key intermediate in the synthesis of patented pesticides or herbicides.[3]

Role as a Synthetic Intermediate in Drug Discovery

Perhaps the most significant role of this compound is as a versatile building block. The secondary amine provides a reactive handle for further chemical modification, allowing for the construction of large, diverse libraries of more complex molecules for screening in drug discovery programs. Its enhanced metabolic stability makes it an attractive starting point for developing new therapeutic agents with improved pharmacokinetic profiles.[3]

Conclusion and Future Outlook

This compound stands at the intersection of heterocyclic chemistry and the strategic application of fluorine. Its history is woven into the broader narrative of the systematic search for more effective and stable bioactive compounds. While it may often function behind the scenes as a synthetic intermediate, its foundational scaffold is responsible for the potent biological activities seen in a host of pharmaceutical and agrochemical products. Future research will likely continue to leverage this and similar building blocks to develop next-generation therapeutics and crop protection agents, tackling challenges from drug-resistant microbes to the need for more efficient and environmentally benign pesticides. The principles demonstrated in its synthesis and the rationale for its design remain central to the field of modern chemical development.

References

- This compound. Benchchem.

- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H).

- Synthesis and crystal structure studies of 5-(tri- fluoromethyl)-1,3,4-thiadiazol-2(3H). IUCr Journals.

- US4097669A - 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles.

- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.

- 25366-22-7|this compound. BLDpharm.

- US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone).

- Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in the presence of a molybdenum or tungsten catalyst.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. PDF.

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.

- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed.

- Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate.

- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.

- Biological Activities of 1,3,4-Thiadiazolo[3,2- a]pyrimidines and s-Triazolo[1,5-a. Kyushu University.

- 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine. Amerigo Scientific.

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. 473YQ==)

Sources

- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. benchchem.com [benchchem.com]

- 4. japsonline.com [japsonline.com]

- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. US4097669A - 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 25366-22-7|this compound|BLD Pharm [bldpharm.com]

Physicochemical properties of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Characterization of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

Authored by: A Senior Application Scientist

Introduction

This compound represents a novel chemical entity of interest within contemporary drug discovery programs. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The N-methyl substituent further modulates the compound's polarity and hydrogen bonding capacity.

Given the nascent status of this particular molecule, publicly available, experimentally determined physicochemical data is scarce. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically characterize this compound. We will delve into the core physicochemical properties that are critical for assessing the compound's potential as a drug candidate, providing both theoretical grounding and detailed experimental protocols. The methodologies outlined herein are designed to be self-validating and are based on industry-standard practices.

Molecular Structure and Inferred Properties

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Based on this structure, we can anticipate several key physicochemical characteristics:

-

Aromaticity and Planarity: The 1,3,4-thiadiazole ring is aromatic, which will influence its stacking interactions with biological macromolecules.

-

Hydrogen Bonding: The secondary amine provides a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the fluorine atoms can act as hydrogen bond acceptors.

-

Lipophilicity: The trifluoromethyl group will significantly increase the lipophilicity of the molecule, which is expected to influence its solubility and permeability.

-

Basicity: The amine group and the nitrogen atoms in the thiadiazole ring will exhibit basicity, making the compound's charge state pH-dependent.

A summary of the predicted and, where available, known properties are presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Predicted/Known Value | Method of Determination | Significance in Drug Development |

| Molecular Formula | C₄H₄F₃N₃S | N/A | Defines the elemental composition and molecular weight. |

| Molecular Weight | 199.16 g/mol | Calculation | Influences diffusion, bioavailability, and formulation. |

| Appearance | White to off-white solid | Visual Inspection | Initial quality control check. |

| Melting Point | Not available | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | Indicator of purity and solid-state stability. |

| Boiling Point | Not available | Not applicable for a solid at standard conditions | Relevant for purification by distillation if the compound were a liquid. |

| Solubility | Not available | Kinetic and Thermodynamic Solubility Assays | Crucial for absorption, distribution, and formulation; poor solubility is a major hurdle. |

| pKa | Not available | Potentiometric titration, UV-spectroscopy, or in-silico prediction | Determines the ionization state at physiological pH, affecting solubility and target binding. |

| LogP (o/w) | Not available | Shake-flask method or HPLC | Measures lipophilicity, which impacts membrane permeability, metabolism, and toxicity. |

| Polar Surface Area | 71.6 Ų | In-silico calculation | Correlates with membrane permeability and oral bioavailability. |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Rationale: Differentiating between kinetic and thermodynamic solubility is critical. Kinetic solubility measures the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer, mimicking early-stage screening conditions. Thermodynamic solubility represents the true equilibrium solubility of the solid form of the compound and is more relevant for later-stage development.

Workflow Diagram:

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol (Thermodynamic Solubility):

-

Preparation: Add an excess of solid this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. Ensure enough solid is present to maintain a saturated solution.

-

Equilibration: Seal the vial and place it in a shaking incubator at 25°C for 24-48 hours to ensure equilibrium is reached.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Prepare a standard curve of the compound in the same buffer. Analyze the filtered sample and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the concentration of the compound in the filtered sample by comparing its response to the standard curve. This concentration represents the thermodynamic solubility.

Determination of pKa

Rationale: The pKa value(s) of a compound dictate its ionization state at different pH values. This is fundamentally important as the charge of a molecule affects its solubility, permeability, and interaction with biological targets. Given the presence of a secondary amine and the thiadiazole ring, this compound is expected to have at least one basic pKa.

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol (Potentiometric Titration):

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH reading to stabilize and record the value.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For more accurate results, the first derivative of the curve can be plotted to precisely identify the equivalence point.

Determination of Lipophilicity (LogP)

Rationale: The partition coefficient (LogP) between octanol and water is the standard measure of a compound's lipophilicity. LogP is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Workflow Diagram:

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine and Its Derivatives

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a trifluoromethyl group, as seen in this compound, significantly enhances the lipophilicity and metabolic stability of these compounds, making them attractive candidates for drug development.[1] This guide provides a comprehensive analysis of the current understanding of the mechanism of action of this compound and its structurally related derivatives. We will explore its role as a versatile chemical intermediate and delve into the primary mechanisms through which its derivatives exert their therapeutic effects, with a particular focus on anticancer and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of compounds.

Introduction to this compound

The 1,3,4-thiadiazole ring is a pharmacologically significant heterocycle that serves as a scaffold in a wide array of therapeutic agents.[2] Its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The specific compound, this compound, has emerged from the systematic exploration of thiadiazole chemistry that gained momentum in the mid-twentieth century.[1]

The incorporation of a trifluoromethyl (CF3) group is a key structural feature. This group is known to enhance metabolic stability and improve the pharmacokinetic profile of drug molecules.[1] Consequently, this compound is not only a compound with intrinsic biological interest but also a critical building block in the synthesis of more complex and potent therapeutic agents.[1][2] Research has shown that modifications of this core structure can lead to molecules with significant antimicrobial, antifungal, and anticancer properties.[1]

Elucidating the Core Mechanisms of Action

While this compound itself is often a precursor, its derivatives have been shown to act through several distinct and potent mechanisms. The thiadiazole ring can interact with the active sites of enzymes, leading to their inhibition and subsequent biological effects.[1]

Anticancer Activity: Kinase Inhibition and Apoptosis Induction

A predominant therapeutic application for derivatives of this compound is in oncology. The mechanism is often multi-faceted, involving the inhibition of key signaling pathways and the induction of programmed cell death.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Derivatives of 5-(trifluoromethyl)-1,3,4-thiadiazole have been identified as potent kinase inhibitors. A notable example is the inhibition of the Bcr-Abl tyrosine kinase, which is characteristic of chronic myelogenous leukemia (CML).[5] A synthesized derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, demonstrated selective activity against the Bcr-Abl positive K562 cell line with an IC50 value of 7.4 µM for Abl protein kinase inhibition.[5] Molecular modeling suggests that the nitrothiazole moiety plays a key role in anchoring the inhibitor within the kinase's active site through bonding and hydrophobic interactions.[5]

Caption: Inhibition of the Bcr-Abl signaling pathway by a thiadiazole derivative.

Beyond kinase inhibition, another critical anticancer mechanism is the induction of apoptosis. Studies on N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and its benzothioamide derivatives have shown that these compounds can induce apoptosis through a caspase-dependent pathway.[6] Caspases are a family of proteases that execute the process of programmed cell death. The activation of this pathway is a desirable outcome for anticancer therapies. This mechanism involves the activation of initiator caspases (like Caspase-8) which in turn activate executioner caspases (like Caspase-3), leading to the cleavage of cellular proteins and cell death.[3]

Caption: Caspase-dependent apoptosis pathway induced by thiadiazole derivatives.

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is also a well-established pharmacophore in the development of antimicrobial agents.[1][7] this compound has shown promise in this area, with studies highlighting the synthesis of novel derivatives with significant activity against various pathogens, including resistant strains of Mycobacterium tuberculosis.[1] The minimum inhibitory concentration (MIC) values for some derivatives against M. tuberculosis have been reported in the range of 10.96 µM to 17.81 µM.[1] The mechanism is believed to involve the inhibition of essential microbial enzymes, disrupting vital cellular processes.

Experimental Methodologies and Data

The elucidation of the mechanisms described above relies on a suite of robust experimental protocols. These methods form a self-validating system to confirm the biological activity of newly synthesized compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Table 1: Cytotoxicity of Trifluoromethyl-1,3,4-Thiadiazole Derivatives against Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 Value | Reference |

| N-(5-Nitrothiazol-2-yl)-...-acetamide | K562 (Leukemia) | Selective Activity | [5] |

| Benzamide/Benzothioamide Derivative | PC3 (Prostate) | μM Range | [6] |

| Benzamide/Benzothioamide Derivative | SKNMC (Neuroblastoma) | μM Range | [6] |

| Unspecified Derivative | MCF-7 (Breast Cancer) | 0.28 µg/mL | [1] |

| Unspecified Derivative | A549 (Lung Carcinoma) | 0.52 µg/mL | [1] |

Caspase Activity Assay

To confirm apoptosis induction, the activity of key executioner caspases like Caspase-3 and Caspase-7 can be measured.

Experimental Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release their cytoplasmic contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate specific for Caspase-3/7 (e.g., a peptide conjugated to a reporter molecule).

-

Incubation: Incubate at room temperature to allow active caspases to cleave the substrate.

-

Signal Detection: Measure the resulting luminescence or fluorescence signal, which is proportional to the amount of active caspase in the sample.

Conclusion and Future Directions

This compound is a privileged scaffold in modern drug discovery. The evidence strongly suggests that its derivatives exert their potent anticancer effects through a combination of kinase inhibition and the induction of caspase-dependent apoptosis. Its antimicrobial properties, particularly against challenging pathogens like M. tuberculosis, further underscore its therapeutic potential.

Future research should focus on:

-

Target Deconvolution: Identifying the full spectrum of molecular targets to better understand both on-target efficacy and potential off-target toxicities.

-

Structure-Activity Relationship (SAR) Optimization: Synthesizing and screening new libraries of derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Validation: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

The continued exploration of this chemical space holds significant promise for the development of next-generation therapies for cancer and infectious diseases.

References

- This compound. Benchchem.

- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H).

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.

- Synthesis and Evaluation of a Series of 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. OUCI.

- Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety.

- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway.

- 1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpcbs.com [ijpcbs.com]

Spectroscopic data for N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock of all subsequent investigation. This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, a heterocyclic compound of interest owing to the diverse biological activities associated with the 1,3,4-thiadiazole scaffold.[1][2] The strategic incorporation of a trifluoromethyl group can enhance metabolic stability and membrane permeability, making this compound a valuable building block in medicinal chemistry.[1]

This document is structured to provide not only the predicted spectral data but also the underlying scientific rationale for the experimental choices and data interpretation, ensuring a thorough understanding for both novice and experienced researchers.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features to be confirmed are the 1,3,4-thiadiazole ring, the N-methyl group, and the trifluoromethyl group.

Caption: Molecular structure of this compound.

A multi-technique approach is essential for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the carbon-hydrogen framework and the fluorine environment. Mass Spectrometry (MS) will confirm the molecular weight and elemental composition. Infrared (IR) spectroscopy will identify key functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy will provide information about the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are critical.

Expertise & Experience: The "Why" Behind the Experiment

-

¹H NMR: This experiment is fundamental for identifying the number of different types of protons, their connectivity, and their chemical environment. We expect to see signals for the N-methyl group and the N-H proton.

-

¹³C NMR: This provides information on the carbon backbone of the molecule. We will be looking for the distinct signals of the methyl carbon, the two heterocyclic carbons, and the trifluoromethyl carbon.

-

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is essential. It will confirm the presence and electronic environment of the fluorine atoms. The chemical shift will be highly characteristic of the CF₃ group attached to the electron-deficient thiadiazole ring.

Experimental Protocol: A Self-Validating System

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm. These predictions are based on the analysis of similar structures and standard chemical shift ranges.[3][4]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~3.1 - 3.4 | Doublet (due to coupling with N-H) | -CH₃ |

| ~7.0 - 8.0 | Broad Singlet | -NH | |

| ¹³C | ~30 - 35 | Quartet (due to coupling with ¹⁹F) | -CH₃ |

| ~115 - 125 | Quartet (J ≈ 270-280 Hz) | -CF₃ | |

| ~150 - 160 | -C=N (C5) | ||

| ~165 - 175 | -C=N (C2) | ||

| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ |

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expertise & Experience: The "Why" Behind the Experiment

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can validate the molecular formula C₄H₄F₃N₃S, which has a monoisotopic mass of 183.0136.[1]

Experimental Protocol: A Self-Validating System

Caption: General workflow for Mass Spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (in the µg/mL to ng/mL range) in a volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Interpretation: Identify the [M+H]⁺ peak and compare its measured m/z value to the calculated value.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z (Monoisotopic) | Assignment |

| [M+H]⁺ | 184.0214 | Protonated Molecular Ion |

| [M+Na]⁺ | 206.0033 | Sodium Adduct |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expertise & Experience: The "Why" Behind the Experiment

For this compound, we are looking for characteristic vibrations of the N-H bond, C-H bonds of the methyl group, C=N and N-N bonds within the thiadiazole ring, and the very strong C-F bonds of the trifluoromethyl group. Theoretical studies on similar thiadiazole structures provide a good basis for predicting these vibrational frequencies.[5][6]

Experimental Protocol: A Self-Validating System

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Background Scan: Perform a background scan with a clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Analysis: Identify the key absorption bands and compare them to known functional group frequencies.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3300 - 3400 | N-H Stretch | Secondary Amine (-NH) |

| ~2900 - 3000 | C-H Stretch | Methyl Group (-CH₃) |

| ~1600 - 1650 | C=N Stretch | Thiadiazole Ring |

| ~1400 - 1500 | N-H Bend | Secondary Amine (-NH) |

| ~1100 - 1300 | C-F Stretch | Trifluoromethyl Group (-CF₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms.

Expertise & Experience: The "Why" Behind the Experiment

The 1,3,4-thiadiazole ring is an aromatic heterocycle and acts as a chromophore. We expect to observe absorption bands corresponding to π → π* and n → π* electronic transitions. The position of the maximum absorption (λmax) is sensitive to the solvent polarity.[5]

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Predicted UV-Vis Data

Based on studies of similar 2-amino-1,3,4-thiadiazole derivatives, the following absorption is predicted.[5]

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol | ~250 - 280 | π → π* |

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, MS, IR, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the robust, self-validating protocols outlined in this guide and comparing the obtained data with the predicted values, researchers can achieve unambiguous structural confirmation of this valuable heterocyclic compound, thereby ensuring the integrity and reliability of their subsequent research and development efforts.

References

-

ResearchGate. UV-Vis spectra of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide (AL14), in ethanol, with different volumes of Cd(II) or Cu(II) addition. [Link]

-

National Institutes of Health. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. [Link]

-

ACS Publications. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. [Link]

-

SpectraBase. 1,3,4-Thiadiazol-2-amine, 5-[[(3-fluorophenyl)methyl]thio]-N-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. [Link]

-

SpectraBase. N-phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of the Trifluoromethyl Group in Thiadiazole Compounds

Introduction: The Strategic Alliance of Thiadiazole and Trifluoromethyl Moieties in Modern Drug Discovery

The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its unique electronic structure and metabolic stability make it a privileged core for drug design.[4][5] In parallel, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, has become a cornerstone of modern pharmaceutical development.[6][7] The -CF3 group is far from an inert substituent; it is a powerful modulator of a molecule's physicochemical and, consequently, its biological properties.[8]

This guide provides an in-depth analysis of the synergistic relationship between the trifluoromethyl group and the thiadiazole scaffold. We will explore how this specific substitution transforms the parent molecule, enhancing its potential as a therapeutic agent. This document will serve as a technical resource for researchers and drug development professionals, elucidating the fundamental principles, practical applications, and synthetic considerations of trifluoromethylated thiadiazole compounds.

Part 1: Core Physicochemical Modulation by the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto a thiadiazole ring instigates a profound shift in the molecule's fundamental properties. These changes are not arbitrary but are predictable consequences of the high electronegativity of fluorine atoms and the unique characteristics of the C-F bond.[6]

-

Enhanced Lipophilicity: A primary and often desired effect of adding a -CF3 group is the increase in lipophilicity, quantified by the partition coefficient (logP). This enhancement facilitates the molecule's ability to permeate biological membranes, a critical step for reaching intracellular targets.[6] The trifluoromethyl group is significantly more lipophilic than a simple methyl group, which it often replaces as a bioisostere.[8]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[6] This inherent strength renders the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. By blocking a potential metabolic hotspot, the -CF3 group can dramatically increase a drug candidate's half-life and oral bioavailability.[6][9]

-

Electronic Effects and Acidity: The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms.[6][8] When attached to the thiadiazole ring, it lowers the electron density of the heterocyclic system. This electronic perturbation can significantly impact the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and altering its interactions with biological targets.

Table 1: Comparative Physicochemical Properties of a Hypothetical 2-Amino-1,3,4-Thiadiazole Scaffold with and without a C5-Trifluoromethyl Group

| Property | 2-Amino-1,3,4-Thiadiazole (Parent) | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (CF3-Substituted) | Rationale for Change |

| Structure |  |  | Illustrative Structures |

| Calculated logP | ~0.5 | ~1.4 | Increased lipophilicity due to the hydrophobic nature of the -CF3 group.[6] |

| Metabolic Stability | Moderate | High | The high bond energy of C-F bonds confers resistance to oxidative metabolism.[6] |

| pKa (of Amino Group) | ~5.2 | ~3.8 | The strong electron-withdrawing effect of the -CF3 group decreases the basicity of the amino group.[8] |

Part 2: Amplifying Biological Potency Through Strategic Trifluoromethylation

The physicochemical modifications induced by the trifluoromethyl group directly translate into tangible benefits in biological systems. These enhancements range from improved target binding to novel mechanisms of action.

Enhanced Target Binding and Affinity

The trifluoromethyl group can significantly improve a molecule's binding affinity for its biological target through several mechanisms:[6][9]

-

Hydrophobic Interactions: The increased lipophilicity allows the -CF3 group to occupy and favorably interact with hydrophobic pockets within a protein's active site.

-

Electrostatic and Multipolar Interactions: The unique electronic distribution of the -CF3 group, with its electron-deficient carbon and electron-rich fluorine atoms, enables it to participate in favorable electrostatic and orthogonal multipolar interactions with protein residues, such as the backbone carbonyls of amino acids.

-

Conformational Control: The steric bulk of the -CF3 group can lock the molecule into a specific, biologically active conformation, reducing the entropic penalty of binding.

A prime example is seen in anticancer drug development, where trifluoromethylated thiadiazole derivatives have shown superior activity compared to their non-fluorinated analogs.[10] For instance, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was found to be a selective inhibitor of the Abl protein kinase, a key target in chronic myelogenous leukemia.[10] Similarly, other derivatives have exhibited potent cytotoxicity against breast cancer and leukemia cell lines, with some showing higher activity than the standard drug doxorubicin.[10][11]

Visualization of Target Engagement

The following diagram illustrates the potential binding interactions of a trifluoromethylated thiadiazole ligand within a hypothetical enzyme active site.

Caption: Binding interactions of a CF3-thiadiazole in an enzyme pocket.

Part 3: Synthetic Methodologies and Experimental Protocols

The successful incorporation of the trifluoromethyl group into a thiadiazole ring requires robust and efficient synthetic strategies. One common approach involves the cyclization of a thiosemicarbazide precursor with a trifluoroacetic acid derivative.

Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

This protocol outlines a representative synthesis, which serves as a foundational method for creating more complex derivatives.

Materials:

-

Thiosemicarbazide

-

Trifluoroacetic anhydride (TFAA)

-

Concentrated Sulfuric Acid (H2SO4)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiosemicarbazide (1 equiv.) in a minimal amount of cold, concentrated sulfuric acid under an inert atmosphere (N2 or Ar). Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Reagent: Slowly add trifluoroacetic anhydride (1.1 equiv.) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. A precipitate should form.

-

Neutralization & Extraction: Neutralize the aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

Self-Validation:

-

Characterization: The final product's identity and purity must be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, Mass Spectrometry, and Melting Point analysis.

-

TLC Monitoring: In-process TLC checks against the starting material and a reference standard (if available) ensure the reaction is proceeding to completion and helps in identifying any major side products.

Visualization of Synthetic Workflow

The following diagram outlines the key stages of the described synthetic protocol.

Caption: Workflow for synthesizing a trifluoromethylated thiadiazole.

Conclusion and Future Perspectives

The strategic installation of a trifluoromethyl group on the thiadiazole scaffold is a powerful and validated strategy in modern medicinal chemistry. This single modification concurrently enhances metabolic stability, modulates lipophilicity, and can dramatically increase binding affinity and biological potency.[6][9] The resulting compounds have demonstrated significant potential across a spectrum of therapeutic areas, most notably in the development of novel anticancer and antimicrobial agents.[4][5][10]

Future research will likely focus on developing more selective and efficient trifluoromethylation methods and exploring the role of this functional group in modulating more complex biological processes, such as protein-protein interactions and allosteric regulation. The continued exploration of the trifluoromethyl-thiadiazole pairing promises to yield a new generation of highly effective and durable therapeutic agents.

References

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][6][7]

-

Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). NIH. [Link][1]

-

Cancers. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. [Link][10]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][9]

-

Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. [Link][2]

-

Antibiotics. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link][4][5]

-

Postepy Higieny I Medycyny Doswiadczalnej. (2017). Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link][11]

-

ResearchGate. (2012). (PDF) Biological Activities of Thiadiazole Derivatives: A Review. [Link][3]

Sources

- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as gatekeepers to bioavailability, efficacy, and safety. This guide provides a comprehensive framework for the characterization of N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest. The presence of a trifluoromethyl group and the 1,3,4-thiadiazole core suggests unique electronic properties and metabolic considerations that necessitate a rigorous evaluation.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and actionable experimental protocols to elucidate the solubility and stability profile of this compound.

Section 1: Understanding the Molecule: this compound

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold known for a wide spectrum of pharmacological activities.[2] The trifluoromethyl group is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, membrane permeability, and binding affinity.[1] However, it can also significantly impact physicochemical properties such as solubility.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₄F₃N₃S

-

Molecular Weight: 183.16 g/mol [1]

-

CAS Number: 25366-22-7[1]

A foundational understanding of the molecule's structure is paramount in predicting its behavior and designing appropriate characterization studies.

Section 2: Solubility Characterization: From Early Screening to Definitive Measurement

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For this compound, a systematic approach to solubility assessment is crucial, progressing from high-throughput screening methods in early discovery to more definitive thermodynamic measurements during lead optimization.

Theoretical Considerations and Early-Stage Assessment

In the initial phases of discovery, when compound availability is limited, kinetic solubility assays are invaluable.[3] These methods typically involve dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then introducing it into an aqueous buffer.[3] The concentration at which precipitation occurs is measured, often by nephelometry, which detects scattered light from suspended particles.

Table 1: Proposed Solvents for Initial Solubility Screening

| Solvent System | Rationale |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |

| Simulated Gastric Fluid (SGF), pH 1.2 | Assesses solubility in the stomach. |

| Simulated Intestinal Fluid (SIF), pH 6.8 | Evaluates solubility in the small intestine. |

| Water (unbuffered) | Provides a baseline measurement. |

| Methanol | A common organic solvent for reference. A related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, is soluble in methanol. |

| DMSO | Often used for initial stock solutions. |

The Gold Standard: Thermodynamic Solubility Determination

For a definitive understanding of a compound's intrinsic solubility, the shake-flask method remains the gold standard.[4] This equilibrium-based method involves suspending an excess of the solid compound in the solvent of interest and agitating it until equilibrium is reached.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., PBS, SGF, SIF).

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient duration (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration. Care must be taken to avoid adsorption of the compound to the filter material.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Section 3: Stability Profiling: A Forced Degradation Approach

Understanding a compound's intrinsic stability is crucial for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are the cornerstone of this evaluation. T[6][7][8]hese studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways. T[7]he goal is to achieve a target degradation of 5-20%.

[6][9]#### 3.1. General Considerations for 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring can be susceptible to hydrolytic cleavage, particularly under basic or neutral pH conditions. A[10]dditionally, metabolic degradation by intracellular enzymes is a potential pathway that can affect the stability of such compounds in biological assays.

[10]#### 3.2. Experimental Design for Forced Degradation Studies

A systematic forced degradation study for this compound should include the following stress conditions:

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature, elevated temperature (e.g., 60°C) if necessary. | Cleavage of the thiadiazole ring. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature, elevated temperature if necessary. | Ring opening, hydrolysis of amide-like bonds. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. | Oxidation of the sulfur atom to sulfoxide or sulfone. |

| Thermal Degradation | Dry heat (e.g., 80°C) or in solution at elevated temperatures. | General decomposition. |

| Photodegradation | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light. | [7] Photolytic cleavage or rearrangement. |

-

Sample Preparation: Prepare solutions of this compound in the appropriate stressor solutions. If solubility is an issue, a co-solvent may be used, but its impact on the degradation should be considered. 2[7]. Stress Application: Expose the samples to the conditions outlined in Table 2. Include control samples stored under normal conditions.

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

-

Neutralization: For acid and base-stressed samples, neutralize them before analysis to prevent further degradation. 5[7]. Analysis: Analyze all samples using a stability-indicating analytical method. This is typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector to assess peak purity and detect degradation products.

The following diagram outlines the workflow for a comprehensive forced degradation study:

Caption: Forced Degradation Study Workflow.

Section 4: Conclusion and Future Directions

The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any new chemical entity. For this compound, the protocols outlined in this guide provide a robust framework for generating the critical data required for informed decision-making in a drug development program. The insights gained from these studies will not only elucidate the compound's intrinsic physicochemical properties but also guide formulation development, define storage and handling procedures, and support regulatory filings. A thorough understanding of how this molecule behaves in various chemical and physical environments is the foundation upon which its therapeutic potential can be successfully built.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.

- Forced Degradation Studies: Regulatory Considerations and Implement

- Development of forced degradation and stability indicating studies of drugs—A review.

- ICH GUIDELINES: STRESS DEGRAD

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). MDPI.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September).

- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.

- Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays. Benchchem.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- This compound. Benchchem.

- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97. Sigma-Aldrich.

- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021, December 4).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Tautomerism in 2-Amino-1,3,4-Thiadiazole Derivatives

Foreword: The Dynamic Nature of a Privileged Scaffold

The 2-amino-1,3,4-thiadiazole core is a cornerstone in modern medicinal chemistry. Its derivatives are recognized for a remarkable spectrum of pharmacological activities, including potent antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This biological versatility stems from the scaffold's unique electronic and structural features, which allow for diverse interactions with biological targets. However, a critical and often underappreciated aspect of this heterocycle is its capacity for tautomerism—a dynamic equilibrium between structural isomers.

Understanding the tautomeric behavior of these derivatives is not merely an academic exercise. The predominant tautomeric form dictates a molecule's hydrogen bonding capabilities, polarity, lipophilicity, and ultimately, its biological activity and pharmacokinetic profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the tautomeric phenomena in 2-amino-1,3,4-thiadiazole derivatives, synthesizing field-proven analytical insights with foundational chemical principles.

The Principal Tautomeric Equilibrium: Amino vs. Imino

For 2-amino-1,3,4-thiadiazole and its derivatives, the most significant prototropic tautomerism is the equilibrium between the amino form and two possible imino forms. This involves the migration of a proton between the exocyclic amino group and the nitrogen atoms of the thiadiazole ring.

-

2-Amino-1,3,4-thiadiazole (The Amino Tautomer): This form is characterized by an exocyclic amino (-NH₂) group at the C2 position.

-

2(3H)-Imino-1,3,4-thiadiazole (The Endo-Imino Tautomer): This tautomer results from the proton migrating from the exocyclic nitrogen to the N3 position of the ring.

-

2(5H)-Imino-1,3,4-thiadiazole (The Exo-Imino Tautomer): This form involves proton migration to the N4 position, though it is generally considered less stable.

Computational studies and experimental evidence consistently show that the amino tautomer (ATD) is the most stable and predominant form in both the gas phase and in various solvents.[5] The aromaticity of the thiadiazole ring is better preserved in this configuration.

Caption: Amino-Imino tautomeric equilibrium in 2-amino-1,3,4-thiadiazole.

While amino-imino tautomerism is primary, it is also important to recognize thiol-thione tautomerism in derivatives containing a mercapto group, such as 5-amino-1,3,4-thiadiazole-2-thiol.[6][7] In these specific cases, the equilibrium between the C=S (thione) and C-SH (thiol) forms adds another layer of complexity.

Probing the Equilibrium: A Multi-Faceted Analytical Approach

Caption: Integrated workflow for the characterization of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomeric equilibria in solution.[8] The chemical environment of nuclei changes distinctly between tautomers, leading to observable differences in chemical shifts.

-

¹H NMR: The protons of the exocyclic -NH₂ group in the amino tautomer typically appear as a broad singlet, whereas the N-H proton in an imino tautomer would have a different chemical shift and coupling pattern.

-

¹³C NMR: The resonance of the C2 carbon is particularly informative. It is shielded in the amino form (C-NH₂) compared to the more deshielded environment in the imino form (C=N). For some derivatives, distinct signals for both keto and enol carbons have been observed, confirming the presence of tautomerism.[9][10]

-

¹⁵N NMR: Although less common, ¹⁵N NMR provides direct insight into the protonation state of the nitrogen atoms, offering unambiguous evidence for the location of the mobile proton.[8]

Field Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-amino-1,3,4-thiadiazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is a polar aprotic solvent that can solubilize a wide range of derivatives and its residual proton signal does not typically interfere with the regions of interest.

-

Solvent Series (Optional): To probe solvent effects, prepare parallel samples in solvents of varying polarity, such as CDCl₃ (non-polar) and Methanol-d₄ (polar, protic).

-

Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) on a 400 MHz or higher spectrometer.

-

Integration: Carefully integrate the signals corresponding to the aromatic/heterocyclic protons and the N-H protons. The ratio of integrals for signals unique to each tautomer can provide a quantitative measure of their relative populations.

-

Variable Temperature (VT) NMR: If dynamic exchange is suspected, acquire spectra at different temperatures (e.g., from 273 K to 323 K). Changes in the relative peak intensities can be used to determine thermodynamic parameters of the equilibrium.

Infrared (IR) and UV-Vis Spectroscopy

-

FTIR Spectroscopy: This technique detects the vibrational modes of functional groups. The amino tautomer will show characteristic N-H stretching bands (typically 3100-3400 cm⁻¹) and scissoring vibrations (~1600-1650 cm⁻¹). The imino form would be distinguished by a prominent C=N stretching vibration at a different frequency. Studies have successfully used FTIR to observe both keto and enol forms of related thiadiazole derivatives.[11][12][13]

-

UV-Vis Spectroscopy: Tautomers possess different chromophoric systems, resulting in distinct electronic absorption spectra. The position of the maximum absorption wavelength (λ_max) can shift significantly depending on the predominant tautomer. This is particularly useful when studying solvent effects, as polar solvents may stabilize one form over the other, leading to a visible shift in the spectrum (solvatochromism).[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state.[14][15] It allows for the precise location of atoms and determination of bond lengths, unambiguously identifying which tautomer is present in the crystal lattice. It is crucial to remember that crystal packing forces can stabilize a tautomer that may not be the most abundant in solution. Therefore, crystallographic data must be interpreted in conjunction with solution-state studies like NMR.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.

Field Protocol: DFT Workflow for Tautomer Stability Analysis

-

Structure Generation: Build the 3D structures of all potential tautomers (e.g., ATD, ITD, ITO) in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, free energies).

-

Solvent Modeling: To simulate solution conditions, re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for different solvents (e.g., water, DMSO, THF).

-

Energy Comparison: Compare the calculated total energies or Gibbs free energies of the tautomers. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant.

Data Synthesis: Stability and Solvent Influence

Computational studies consistently reinforce experimental findings. For the parent 2-amino-1,3,4-thiadiazole, the amino (ATD) tautomer is significantly more stable than the imino (ITD, ITO) forms, regardless of the environment.

Table 1: Calculated Relative Energies of 2-Amino-1,3,4-thiadiazole Tautomers

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) | Relative Energy in DMSO (PCM) (kcal/mol) |

| ATD (Amino) | 0.00 (Most Stable) | 0.00 (Most Stable) | 0.00 (Most Stable) |

| ITD (Imino) | +8.5 | +9.2 | +9.0 |

| ITO (Imino) | +12.1 | +11.5 | +11.7 |

| (Data synthesized from computational studies performed at the B3LYP/6-311++G(d,p) level of theory.) |